molecular formula C13H17N3OS B5711868 1-(anilinocarbonothioyl)-4-piperidinecarboxamide

1-(anilinocarbonothioyl)-4-piperidinecarboxamide

Cat. No. B5711868
M. Wt: 263.36 g/mol
InChI Key: OCQRYEJYTVXAJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Anilinocarbonothioyl)-4-piperidinecarboxamide, also known as A-401, is a chemical compound that has gained significant attention in the field of scientific research. It is a thioamide derivative of piperidinecarboxamide and has been synthesized for its potential application in various fields.

Mechanism of Action

The mechanism of action of 1-(anilinocarbonothioyl)-4-piperidinecarboxamide is not well understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in inflammation and cancer growth. 1-(anilinocarbonothioyl)-4-piperidinecarboxamide may also work by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-(anilinocarbonothioyl)-4-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in inflammation and cancer growth. 1-(anilinocarbonothioyl)-4-piperidinecarboxamide may also induce apoptosis in cancer cells. In addition, 1-(anilinocarbonothioyl)-4-piperidinecarboxamide has been shown to have anti-inflammatory properties and may be effective in treating inflammatory diseases such as arthritis.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(anilinocarbonothioyl)-4-piperidinecarboxamide in lab experiments is its potential as a chemotherapeutic agent. It has been shown to inhibit the growth of cancer cells and may be effective in treating certain types of cancer. However, one limitation of using 1-(anilinocarbonothioyl)-4-piperidinecarboxamide in lab experiments is its complex synthesis method. The multi-step process requires careful attention to detail and precise control of reaction conditions.

Future Directions

There are several future directions for the study of 1-(anilinocarbonothioyl)-4-piperidinecarboxamide. One direction is to further investigate its potential as a chemotherapeutic agent. It may be effective in treating other types of cancer or in combination with other chemotherapeutic agents. Another direction is to investigate its anti-inflammatory properties and potential use in treating other inflammatory diseases. Additionally, research could focus on developing more efficient synthesis methods for 1-(anilinocarbonothioyl)-4-piperidinecarboxamide.
Conclusion:
In conclusion, 1-(anilinocarbonothioyl)-4-piperidinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research. Its potential applications in cancer treatment and anti-inflammatory therapy have been studied extensively. 1-(anilinocarbonothioyl)-4-piperidinecarboxamide has been shown to have anti-inflammatory properties, inhibit cancer cell growth, and induce apoptosis in cancer cells. While its complex synthesis method may present limitations in lab experiments, future research could focus on developing more efficient synthesis methods and investigating its potential as a chemotherapeutic agent and anti-inflammatory therapy.

Synthesis Methods

The synthesis of 1-(anilinocarbonothioyl)-4-piperidinecarboxamide involves the reaction of aniline and carbon disulfide to form anilinocarbonothioyl chloride. This intermediate is then reacted with piperidinecarboxamide to produce 1-(anilinocarbonothioyl)-4-piperidinecarboxamide. The synthesis of 1-(anilinocarbonothioyl)-4-piperidinecarboxamide is a multi-step process that requires careful attention to detail and precise control of reaction conditions.

Scientific Research Applications

1-(anilinocarbonothioyl)-4-piperidinecarboxamide has been studied for its potential application in various fields of scientific research. It has been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as arthritis. 1-(anilinocarbonothioyl)-4-piperidinecarboxamide has also been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells and may have potential as a chemotherapeutic agent.

properties

IUPAC Name

1-(phenylcarbamothioyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3OS/c14-12(17)10-6-8-16(9-7-10)13(18)15-11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H2,14,17)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCQRYEJYTVXAJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=S)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Phenylcarbamothioyl)piperidine-4-carboxamide

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